4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
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Overview
Description
4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is a novel small molecule compound that has been recently identified and characterized by researchers. This compound is known for its unique chemical structure, which includes a fluorinated benzamide moiety and an imidazolidinone ring. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the fluorinated benzamide group. One common synthetic route involves the following steps:
Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Fluorinated Benzamide Group: This step involves the reaction of the imidazolidinone intermediate with a fluorinated benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N-[3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
- 4-Fluoro-N-[3-(3-bromophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
- 4-Fluoro-N-[3-(3-methylphenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide
Uniqueness
4-Fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]benzamide is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-fluoro-N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2/c20-15-6-4-14(5-7-15)18(25)23-12-17(24-9-8-22-19(24)26)11-13-2-1-3-16(21)10-13/h1-7,10,17H,8-9,11-12H2,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQAFTLQKOVDOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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